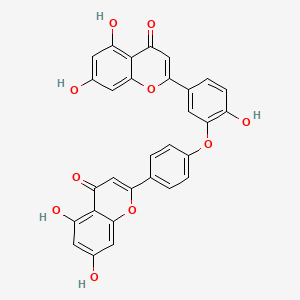

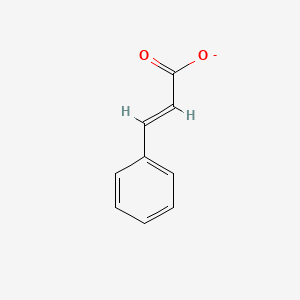

![molecular formula C17H15N3O3 B1238571 ethyl 8-ethynyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B1238571.png)

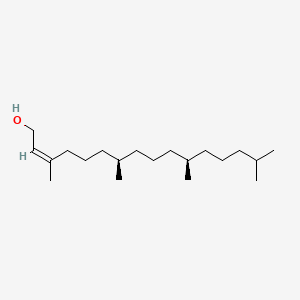

ethyl 8-ethynyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of [3H]RY80 involves several steps:

Starting Materials: The synthesis begins with the preparation of the imidazobenzodiazepine core.

Ethynylation: The introduction of the ethynyl group at the 8th position of the benzodiazepine ring.

Methylation: The methyl group is added to the 5th position.

Esterification: The carboxylate group is introduced through esterification with ethyl alcohol.

Chemical Reactions Analysis

[3H]RY80 undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the imidazo[1,5-a][1,4]benzodiazepine core, affecting its binding affinity and selectivity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of [3H]RY80 .

Scientific Research Applications

[3H]RY80 is widely used in scientific research, particularly in the study of gamma-aminobutyric acid A receptors. Its high affinity and selectivity for receptors containing alpha-5 subunits make it a valuable tool for:

Neuropharmacology: Investigating the role of gamma-aminobutyric acid A receptors in the central nervous system.

Radioligand Binding Assays: Used as a radioligand to study receptor binding properties and distribution in the brain.

Drug Development: Screening potential therapeutic compounds that target gamma-aminobutyric acid A receptors.

Mechanism of Action

[3H]RY80 exerts its effects by binding to gamma-aminobutyric acid A receptors containing alpha-5 subunits. This binding modulates the receptor’s activity, influencing the inhibitory neurotransmission mediated by gamma-aminobutyric acid. The compound’s high affinity and selectivity for these receptors make it a potent tool for studying their function and pharmacology .

Comparison with Similar Compounds

Similar compounds to [3H]RY80 include other 8-substituted imidazobenzodiazepines such as:

[3H]Flunitrazepam: A radioligand that labels all diazepam-sensitive gamma-aminobutyric acid A receptors.

[3H]L655,708: Another radioligand used for studying gamma-aminobutyric acid A receptors containing alpha-5 subunits.

Compared to these compounds, [3H]RY80 is unique in its high affinity and selectivity for gamma-aminobutyric acid A receptors containing alpha-5 subunits, making it particularly useful for studying this specific receptor subtype .

Properties

Molecular Formula |

C17H15N3O3 |

|---|---|

Molecular Weight |

309.32 g/mol |

IUPAC Name |

ethyl 8-ethynyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |

InChI |

InChI=1S/C17H15N3O3/c1-4-11-6-7-13-12(8-11)16(21)19(3)9-14-15(17(22)23-5-2)18-10-20(13)14/h1,6-8,10H,5,9H2,2-3H3 |

InChI Key |

WDTNKNNGHGOKBH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)C#C)C |

Synonyms |

(3H)RY-80 ethyl-8-acetylene-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5a)(1,4)benzodiazepine-3-carboxylate RY 80 RY80 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

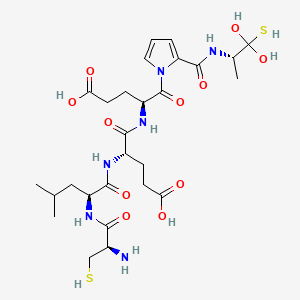

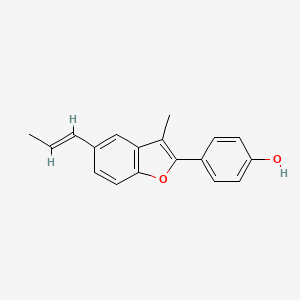

![[2-oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B1238498.png)

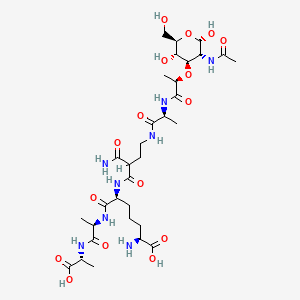

![4-ethoxy-N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]benzenesulfonamide](/img/structure/B1238499.png)

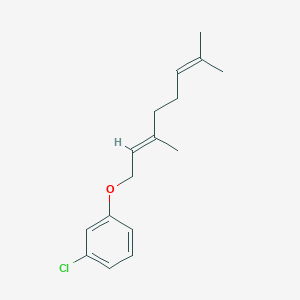

![(1S,2E,5S,7S,8R,9S,10E,14R,15R,16S)-5-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyl-tetrahydropyran-2-yl]oxymethyl]-8-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-5,7,9,14-tetramethyl-13,17-dioxabicyclo[14.1.0]heptadeca-2,10-diene-4,12-dione](/img/structure/B1238511.png)